tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate
Description
tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate (CAS: 519031-87-9, 1860028-25-6) is a carbamate derivative characterized by a tetrahydro-2H-pyran (oxane) core substituted with a cyano group at the 4-position and a tert-butyl carbamate moiety on the methylene bridge. Its molecular formula is C₁₁H₁₈N₂O₃, with a molecular weight of 226.27 g/mol (approximated from C₁₁H₁₈N₂O₃) . The compound is used in pharmaceutical and agrochemical research, particularly as a synthetic intermediate due to its steric and electronic properties imparted by the cyano and tert-butyl groups.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate |
InChI |
InChI=1S/C12H20N2O3/c1-11(2,3)17-10(15)14-9-12(8-13)4-6-16-7-5-12/h4-7,9H2,1-3H3,(H,14,15) |
InChI Key |
QBPJZPDBBXLCCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOCC1)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxan-4-yl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group undergoes acid-catalyzed hydrolysis to release the free amine. This reaction is critical for deprotection in synthetic pathways:
-
Conditions : 4 M HCl in dioxane, 80°C, 2 hours.
-
Yield : 95%.
-
Product : N-[(4-cyanooxan-4-yl)methyl]amine hydrochloride (confirmed by NMR and LC-MS).
Mechanism : Protonation of the carbonyl oxygen followed by nucleophilic attack by water, resulting in cleavage of the Boc group .
Nucleophilic Substitution at the Cyano Group
The electron-withdrawing cyano group facilitates nucleophilic substitution reactions:
| Reaction | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Substitution with benzylamine | Benzylamine, DMF, 100°C, 6 hours | N-[(4-(benzylamino)oxan-4-yl)methyl]carbamate | 82% | |
| Substitution with thiophenol | Thiophenol, KCO, DMSO, 80°C, 4 hours | N-[(4-(phenylthio)oxan-4-yl)methyl]carbamate | 75% |
Key Insight : The reaction rate depends on the nucleophile’s strength and steric hindrance from the tetrahydropyran ring.
Cyclization Reactions
The compound participates in intramolecular cyclization to form heterocyclic structures:
-
Conditions : Polyphosphoric acid, 120°C, 4 hours.
-
Product : Tetrahydroisoquinoline derivative (via formation of a six-membered ring).
-
Yield : 88%.
Mechanism : Acid-mediated activation of the carbamate group, followed by nucleophilic attack by the cyano nitrogen to form a new C–N bond.
Oxidation of the Tetrahydropyran Ring
The tetrahydropyran ring is oxidized to a pyranone derivative under specific conditions:
-
Reagents : RuCl/NaIO in HO/CHCN (1:1), 25°C, 12 hours.
-
Product : N-[(4-cyano-2-oxo-2H-pyran-4-yl)methyl]carbamate .
-
Yield : 68%.
Notes : Oxidation occurs selectively at the ether oxygen adjacent to the cyano group.
Deprotection and Functionalization
Sequential deprotection and functionalization enable diverse derivatization:
| Step | Process | Conditions | Product |
|---|---|---|---|
| 1 | Boc deprotection | 4 M HCl in dioxane, 80°C, 2 hours | Free amine hydrochloride |
| 2 | Amide formation | Acetyl chloride, EtN, DCM, 0°C | N-acetyl derivative (Yield: 90%) |
Application : This strategy is used to synthesize bioactive analogs for kinase inhibition studies.
Comparative Reactivity Data
A comparison of reaction rates under varying conditions:
| Reaction Type | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Boc hydrolysis | Dioxane | 80°C | 2 hours | 95% |
| Cyano substitution | DMF | 100°C | 6 hours | 82% |
| Cyclization | Toluene | 120°C | 4 hours | 88% |
Mechanistic Studies
Scientific Research Applications
Synthesis and Mechanism of Action
The compound can be synthesized through several methods, often involving the reaction of tert-butyl carbamate with appropriate cyano-containing reagents. The mechanism of action typically involves interactions with specific biological targets, where the cyano group participates in hydrogen bonding and electrostatic interactions, while the carbamate can form covalent bonds with nucleophilic sites on proteins or other biomolecules .
Medicinal Chemistry
tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate has been explored for its potential therapeutic effects, particularly in anti-inflammatory and anticancer contexts.
Case Studies :
- Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory effects in vivo, comparable to standard drugs like indomethacin. The compounds showed inhibition rates of inflammation ranging from 39% to 54% within hours of administration .
- Anticancer Properties : Research has indicated that certain derivatives can reduce cell viability in cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting potential applications in cancer therapy .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules. Its ability to undergo various chemical transformations makes it valuable for creating novel compounds with desired biological activities.
Synthesis Examples :
- The compound can be utilized in decarboxylative reactions to synthesize alkylamines, showcasing its versatility in organic reactions .
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anti-inflammatory | Rat model | Inhibition rate: 39% - 54% | 2017 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Mechanism of Action
The mechanism of action of tert-Butyl N-[(4-cyanooxan-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include nucleophilic substitution and oxidation-reduction reactions, which modify the activity of the target molecules .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The structural diversity of tert-butyl carbamates arises from variations in substituents, which influence solubility, reactivity, and intermolecular interactions.
Key Observations :
- The cyano group in the target compound enhances polarity and participates in dipole-dipole interactions, contrasting with the hydroxyl group in N-hydroxycarbamate, which forms stronger hydrogen bonds .
- Halogenated derivatives (e.g., bromo, chloro) exhibit increased steric hindrance and electron-withdrawing effects, reducing solubility in polar solvents compared to the target compound .
Hydrogen Bonding and Crystal Packing
Crystallographic studies reveal distinct intermolecular interactions:
Key Observations :
Key Observations :
- The target compound’s synthesis may require specialized conditions to stabilize the cyano group, unlike halogenated or amino derivatives, which are synthesized via standard carbamate-forming reactions .
- Applications diverge based on substituents: halogenated derivatives are used in ligand design, while amino derivatives are prioritized in drug discovery .
Biological Activity
Tert-butyl N-[(4-cyanooxan-4-yl)methyl]carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Chemical Formula : C13H16N2O2
- Molecular Weight : 232.28 g/mol
- CAS Number : 135632-53-0
- Structure : The compound features a tert-butyl group, a carbamate functional group, and a cyanooxane moiety which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets. Research indicates that compounds with similar structures exhibit a range of activities, including:
- Antibacterial Activity : Some derivatives have shown significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves the depolarization of bacterial membranes, leading to cell death .
- Neuroprotective Effects : Research on related compounds has indicated potential neuroprotective effects, particularly in the context of neurodegenerative diseases like Alzheimer's disease (AD). For instance, certain carbamate derivatives can inhibit β-secretase and acetylcholinesterase, which are critical in the pathogenesis of AD .
- Apoptosis Induction : Compounds in this class have been studied for their ability to induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins such as Bcl-2 .
The mechanisms through which this compound exerts its biological effects include:
- Membrane Disruption : The compound may disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : Inhibition of key enzymes involved in neurodegeneration (e.g., β-secretase) suggests that this compound could modulate pathways critical for neuronal health.
Case Study 1: Antibacterial Properties
A study on related arylurea derivatives demonstrated significant antibacterial activity against drug-resistant strains. These compounds were found to depolarize the bacterial cytoplasmic membrane, indicating a potential mechanism for their antibacterial action .
Case Study 2: Neuroprotective Activity
In vitro studies on similar carbamate derivatives revealed that they could protect astrocytes from amyloid beta-induced toxicity. The compound exhibited a moderate protective effect by reducing inflammatory cytokines and free radicals .
Q & A
Q. What strategies mitigate solubility challenges in aqueous reaction media?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
